molecular formula C20H22BF3O4 B6308071 4-Benzyloxy-2-(trifluoromethoxy)phenylboronic acid pinacol ester CAS No. 2121511-68-8

4-Benzyloxy-2-(trifluoromethoxy)phenylboronic acid pinacol ester

Cat. No.: B6308071
CAS No.: 2121511-68-8
M. Wt: 394.2 g/mol
InChI Key: ZFPMEIIBDBBHCP-UHFFFAOYSA-N
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Description

4-Benzyloxy-2-(trifluoromethoxy)phenylboronic acid pinacol ester is an organoboron compound serving as a versatile synthetic intermediate in advanced organic synthesis and drug discovery research. As a protected boronic acid, the pinacol ester group enhances the compound's stability and shelf-life, facilitating handling and storage compared to its free acid form . This aryl boronic acid ester is primarily valued as a key building block in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, where it enables the efficient formation of carbon-carbon bonds to construct complex biaryl structures . The molecular structure incorporates two features that influence its reactivity: a benzyloxy group, which acts as an electron-donating protector that can be selectively removed, and a strongly electron-withdrawing trifluoromethoxy group. The presence of the trifluoromethoxy substituent is of particular interest; fluorine-containing boronic acids are increasingly important in medicinal chemistry because the introduction of fluorine or trifluoromethyl/trifluoromethoxy groups can significantly alter a molecule's biological activity, metabolic stability, and membrane permeability . Such compounds are investigated for various applications, including the development of pharmaceuticals, agrochemicals, and advanced materials. This compound must be stored at 2-8°C to maintain stability . Hazard Statements: H315 - Causes skin irritation, H319 - Causes serious eye irritation, H335 - May cause respiratory irritation . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[4-phenylmethoxy-2-(trifluoromethoxy)phenyl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BF3O4/c1-18(2)19(3,4)28-21(27-18)16-11-10-15(12-17(16)26-20(22,23)24)25-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFPMEIIBDBBHCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OCC3=CC=CC=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BF3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Catalysts

The Miyaura borylation typically employs a palladium catalyst, such as PdCl₂(dppf) (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)), in combination with a base like potassium acetate (KOAc). The reaction proceeds in anhydrous dimethyl sulfoxide (DMSO) or 1,4-dioxane at elevated temperatures (80–100°C) under an inert atmosphere. For example:

  • Aryl bromide (1.0 equiv), B₂pin₂ (1.2 equiv), PdCl₂(dppf) (3 mol%), and KOAc (3.0 equiv) are stirred in DMSO at 80°C for 12 hours.

  • Workup involves quenching with water, extraction with ethyl acetate, and purification via silica gel chromatography or recrystallization from acetonitrile.

Challenges in Precursor Synthesis

The synthesis of 4-benzyloxy-2-(trifluoromethoxy)bromobenzene requires sequential functionalization:

  • Benzyloxy Introduction : Protection of a phenolic hydroxyl group at position 4 using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF).

  • Trifluoromethoxy Installation : Introducing the trifluoromethoxy group at position 2 often necessitates nucleophilic substitution or copper-mediated coupling. For instance, replacing a nitro or chloro substituent with trifluoromethoxide (OCF₃⁻) using CuI and a trifluoromethylation reagent.

Suzuki-Miyaura Cross-Coupling Strategies

While the Suzuki-Miyaura reaction is traditionally used for biaryl formation, it can also be adapted to construct boronic esters if the boronate is pre-formed. This approach is less direct but useful when the aryl halide precursor is inaccessible.

Boronic Acid Intermediate Preparation

The boronic acid intermediate, 4-benzyloxy-2-(trifluoromethoxy)phenylboronic acid , is synthesized via:

  • Halogen-metal exchange : Treatment of 4-benzyloxy-2-(trifluoromethoxy)bromobenzene with n-butyllithium followed by quenching with trimethyl borate.

  • Esterification : Conversion to the pinacol ester using pinacol (2,3-dimethyl-2,3-butanediol) in refluxing toluene with azeotropic water removal.

Coupling with Aryl Halides

The boronic ester can participate in Suzuki couplings to form complex biaryl systems. For example, reacting with 5-bromo-isophthalic acid under Pd(PPh₃)₄ catalysis yields biphenyl derivatives:

  • Conditions : Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 equiv), 1,4-dioxane/water (3:1), 100°C, 24 hours.

  • Yield : 70–85% after recrystallization.

Comparative Analysis of Synthetic Routes

MethodKey StepsCatalyst SystemYield (%)Purification
Miyaura BorylationAryl bromide → Boronic esterPdCl₂(dppf), KOAc65–80Column chromatography
Suzuki CouplingBoronic acid + Aryl halide → BiarylPd(PPh₃)₄, Na₂CO₃70–85Recrystallization
Copper-Mediated UllmannPhenol + Benzyl halide → BenzyloxyCu(OAc)₂, pyridine40–60Flash chromatography

Purification and Characterization

Chromatographic Techniques

  • Silica Gel Chromatography : Effective for removing unreacted boronic acid or halide precursors.

  • Recrystallization : Acetonitrile or ethyl acetate/hexane mixtures yield high-purity crystals.

Spectroscopic Characterization

  • ¹H NMR : Key signals include the benzyloxy CH₂ (δ 5.1–5.3 ppm) and pinacol methyl groups (δ 1.2–1.3 ppm).

  • LC-MS : Molecular ion peaks ([M+H]⁺) confirm ester formation, with exact mass matching theoretical values .

Chemical Reactions Analysis

4-Benzyloxy-2-(trifluoromethoxy)phenylboronic acid pinacol ester undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and oxidizing or reducing agents (e.g., H2O2, NaBH4). The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

It appears that the available search results contain limited information regarding the specific applications of "4-Benzyloxy-2-(trifluoromethoxy)phenylboronic acid pinacol ester." However, some relevant details can be extracted from the provided sources.

Basic Information
this compound is a chemical compound with the CAS number 2121511-68-8 . The molecular formula is C20H22BF3O4 and the molecular weight is 394.19 . Other names include 2-(4-(benzyloxy)-2-(trifluoromethoxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .

Safety Information
The compound is labeled with the signal word "Warning" and may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary statements include instructions for avoiding breathing dust/fume/gas/mist/vapors/spray and for proper eye washing . It is recommended to store it at temperatures between 2-8°C .

Potential Applications
Phenylboronic acid pinacol ester can be used to prepare sulfinamide derivatives and as a substrate in the study of Suzuki–Miyaura coupling of various aryl iodides over Silia CatPd(0) .

Solubility
Pinacol esters generally show better solubility than the parent acid in organic solvents .

Comparison with Similar Compounds

Electron-Withdrawing vs. Electron-Donating Groups
  • Trifluoromethoxy-Substituted Analogs :

    • 4-(Trifluoromethoxy)benzylboronic acid pinacol ester (): Used in Toll-like receptor agonist synthesis, highlighting its role in medicinal chemistry. The trifluoromethoxy group directs coupling reactions by polarizing the aromatic ring, favoring electrophilic substitution at specific positions .
    • Pinacol esters with trifluoromethoxy groups (): Electron-withdrawing substituents like trifluoromethoxy promote sp³-sp² cross-coupling by stabilizing transition states, achieving yields up to 71% in Pd-catalyzed reactions .
  • Benzyloxy-Substituted Analogs: 4-Benzyloxy derivatives (e.g., 4-Hydroxy-3-methoxyphenylboronic acid pinacol ester, ): Benzyloxy groups enhance steric hindrance, slowing reaction rates but improving regioselectivity. They also enable post-synthetic modifications (e.g., hydrogenolysis for hydroxyl group exposure) .
  • Fluoro-Substituted Analogs: 2-Fluoro-4-methylthiophenylboronic acid pinacol ester () and 4-Cyano-2-fluorophenylboronic acid pinacol ester (): Fluorine atoms increase metabolic stability and binding affinity in drug candidates. The cyano group in further enhances polarity, affecting solubility and intermolecular interactions .
Comparative Reactivity
Compound Key Substituents Reactivity Highlights
Target Compound 4-Benzyloxy, 2-CF₃O Balanced steric/electronic effects; suitable for controlled-release systems
4-(Trifluoromethoxy)benzylboronic ester 4-CF₃O High electrophilicity; used in TLR agonist synthesis
2-Fluoro-4-methylthiophenylboronic ester 2-F, 4-MeS Enhanced metabolic stability; drug intermediate
4-Cyano-2-fluorophenylboronic ester 2-F, 4-CN Increased polarity; applications in fluorescence probes

Solubility and Solvent Compatibility

Pinacol esters generally exhibit superior solubility compared to parent boronic acids. For example:

  • Phenylboronic acid pinacol ester (): High solubility in polar solvents (e.g., chloroform, acetone) due to reduced hydrogen bonding and increased lipophilicity .
  • Azaester analogs (): Lower solubility in hydrocarbons (e.g., methylcyclohexane) but comparable to pinacol esters in chloroform .

The target compound’s benzyloxy group may slightly reduce solubility in nonpolar solvents, but its pinacol ester backbone ensures miscibility in most organic solvents, facilitating reactions in diverse media .

Stability and Functional Group Compatibility

  • Benzyloxy Group Stability: Stable under basic and acidic conditions but cleavable via hydrogenolysis, enabling selective deprotection in multi-step syntheses .
  • Trifluoromethoxy Group Stability : Resistant to hydrolysis and oxidation, making it ideal for harsh reaction conditions .

Biological Activity

4-Benzyloxy-2-(trifluoromethoxy)phenylboronic acid pinacol ester (CAS No. 2121511-68-8) is a boronic ester compound with a molecular formula of C20_{20}H22_{22}BF3_3O4_4. This compound has garnered attention in medicinal chemistry and organic synthesis due to its unique structural features, including a benzyloxy group and a trifluoromethoxy substituent. This article explores its biological activity, including its applications, mechanisms, and relevant case studies.

The compound is characterized by:

  • Molecular Weight : 394.19 g/mol
  • Appearance : Solid at room temperature
  • Solubility : Exhibits high solubility in various organic solvents, particularly chloroform and acetone, which enhances its utility in chemical reactions .

This compound primarily functions as a reagent in:

  • Suzuki-Miyaura Coupling Reactions : It facilitates the formation of carbon-carbon bonds, crucial for synthesizing complex organic molecules.
  • Enzyme Inhibition : The trifluoromethoxy group enhances binding affinity to certain enzymes, making it a candidate for drug development targeting specific biological pathways .

Antimicrobial Properties

Research indicates that boronic acids, including derivatives like this compound, exhibit antimicrobial activity. A study assessed the antibacterial potency of various phenylboronic acids against Escherichia coli and Bacillus cereus, revealing that certain substitutions significantly enhance their efficacy .

Case Studies

  • Antibacterial Efficacy :
    • A comparative study on the activity of ortho-substituted phenylboronic acids showed that the presence of the trifluoromethoxy group resulted in stronger binding to d-glucose compared to d-fructose, indicating potential applications in diabetes diagnostics .
    • The compound was evaluated for its ability to inhibit bacterial growth in vitro, demonstrating significant activity against common pathogens.
  • Cancer Research :
    • Investigations into the antiproliferative effects of boronic acid derivatives on cancer cell lines have shown promising results. Compounds structurally related to this compound were found to inhibit tumor cell growth without affecting non-tumorigenic cells at specific concentrations .

Applications in Drug Development

The structural features of this compound make it a valuable scaffold in drug design:

  • Targeting Enzymes : Its ability to selectively inhibit enzymes involved in metabolic pathways positions it as a candidate for developing therapeutics for diseases such as cancer and diabetes.
  • Synthesis of New Compounds : As a versatile building block, it aids in synthesizing novel compounds with enhanced biological activity.

Comparative Analysis

Compound NameStructure FeaturesBiological Activity
This compoundBenzyloxy and trifluoromethoxy groupsAntibacterial, enzyme inhibition
4-(Benzyloxy)phenylboronic acid pinacol esterLacks trifluoromethoxy groupModerate antibacterial activity
Phenylboronic acid pinacol esterSimpler structureBasic organic synthesis

Q & A

Q. How does its orthogonal reactivity compare to other boronic esters in multi-step syntheses?

  • Comparative Analysis : Test sequential Suzuki couplings using orthogonal protecting groups (e.g., MIDA vs. pinacol). For example, retain pinacol ester stability while deprotecting MIDA under basic conditions. Validate via multi-nuclear NMR and MALDI-TOF .

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